Meribendan

Description

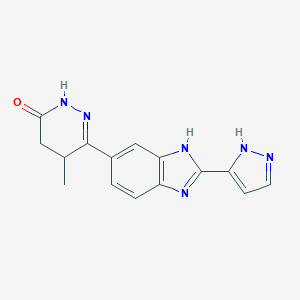

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-[2-(1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-8-6-13(22)20-21-14(8)9-2-3-10-12(7-9)18-15(17-10)11-4-5-16-19-11/h2-5,7-8H,6H2,1H3,(H,16,19)(H,17,18)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWDHUONLKCDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119322-27-9 | |

| Record name | Meribendan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119322279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MERIBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WYD7I9GF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meribendan's Structure-Activity Relationship: A Deep Dive into a Potent PDE3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Meribendan, a potent and highly selective phosphodiesterase 3 (PDE3) inhibitor, has been a subject of significant interest in cardiovascular research due to its positive inotropic and vasodilatory effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in the discovery and development of novel cardiovascular drugs.

Introduction: The Therapeutic Potential of PDE3 Inhibition

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic demands. One of the key therapeutic strategies for managing heart failure is to enhance cardiac contractility and reduce vascular resistance. Phosphodiesterase 3 (PDE3), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), plays a crucial role in regulating intracellular cAMP levels in cardiac and vascular smooth muscle cells. Inhibition of PDE3 leads to an increase in cAMP, which in turn activates protein kinase A (PKA). In the heart, this results in increased calcium influx and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in both preload and afterload.

This compound stands out as a highly selective PDE3 inhibitor. This selectivity is attributed to its unique chemical structure, which includes a benzimidazole ring, a feature that enhances its affinity for the PDE3 enzyme compared to its parent compound, CI-930.[1]

Core Structure and Pharmacophore of this compound

The chemical structure of this compound, 4,5-dihydro-5-methyl-6-(2-(1H-pyrazol-3-yl)-1H-benzimidazol-5-yl)-3(2H)-pyridazinone, reveals a complex heterocyclic system that is key to its biological activity. The core structure consists of a dihydropyridazinone ring linked to a benzimidazole moiety, which in turn is substituted with a pyrazole ring.

Key Structural Features:

-

Dihydropyridazinone Ring: This moiety is a critical determinant for PDE3 inhibitory activity. The lactam functionality within this ring system is believed to interact with the active site of the PDE3 enzyme.

-

Benzimidazole Ring: This bicyclic aromatic system contributes to the high selectivity of this compound for PDE3. The presence of a basic nitrogen atom in the benzimidazole ring, opposite to the primary binding site, is thought to enhance this selectivity.[1]

-

Pyrazole Ring: Modifications to this part of the molecule can influence the overall potency and pharmacokinetic properties of the compound.

Structure-Activity Relationship (SAR) of Benzimidazole-Pyridazinone Analogs

Table 1: General Structure-Activity Relationship Trends for Benzimidazole-Pyridazinone Based PDE3 Inhibitors

| Molecular Modification | Effect on PDE3 Inhibitory Activity | Rationale |

| Dihydropyridazinone Ring | ||

| Unsubstituted Lactam Nitrogen | Generally preferred for potent PDE3 inhibition. | May be involved in crucial hydrogen bonding interactions within the enzyme's active site. |

| Alkylation of Lactam Nitrogen | Often leads to a decrease in PDE3 activity but can increase PDE4 inhibitory activity. | Bulky substituents may hinder optimal binding to the PDE3 active site. |

| Benzimidazole Ring | ||

| Substitution on the Benzene Portion | Can modulate potency and selectivity. Electron-donating or withdrawing groups can influence the electronic properties of the ring system. | Fine-tunes the interaction with specific residues in the PDE3 binding pocket. |

| Position of Linkage to Pyridazinone | The specific linkage point is critical for optimal orientation within the active site. | Ensures proper alignment of key pharmacophoric features for binding. |

| Other Heterocyclic Systems | ||

| Replacement of Pyrazole Ring | Can be tolerated, with various five-membered heterocycles showing activity. | Allows for exploration of different steric and electronic properties to optimize activity and pharmacokinetics. |

Mechanism of Action: The Signaling Pathway

This compound exerts its pharmacological effects by inhibiting the PDE3 enzyme, leading to an accumulation of intracellular cAMP. This initiates a signaling cascade that ultimately results in increased cardiac contractility and vasodilation.

Caption: Signaling pathway of this compound leading to increased cardiac contractility and vasodilation.

Experimental Protocols

In Vitro PDE3 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of this compound and its analogs.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PDE3.

Materials:

-

Purified recombinant human PDE3 enzyme.

-

[³H]-cAMP (radiolabeled substrate).

-

Test compounds (e.g., this compound and its analogs).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Scintillation cocktail and scintillation counter.

-

96-well microplates.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, purified PDE3 enzyme, and the test compound or vehicle control.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., boiling water or a specific inhibitor).

-

The product of the reaction, [³H]-AMP, is separated from the unreacted [³H]-cAMP using methods like anion-exchange chromatography or scintillation proximity assay (SPA).

-

The amount of [³H]-AMP is quantified using a scintillation counter.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for the in vitro PDE3 inhibition assay.

Measurement of Inotropic Activity in Isolated Cardiac Muscle

This ex vivo assay evaluates the effect of a compound on the force of contraction of cardiac tissue.

Objective: To determine the positive inotropic effect of this compound and its analogs on isolated cardiac muscle preparations.

Materials:

-

Isolated cardiac muscle tissue (e.g., guinea pig papillary muscle, human atrial trabeculae).

-

Organ bath system with temperature control and oxygenation.

-

Krebs-Henseleit solution (physiological salt solution).

-

Force-displacement transducer and data acquisition system.

-

Electrical stimulator.

-

Test compounds.

Procedure:

-

Isolate a suitable cardiac muscle preparation and mount it in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Attach one end of the muscle to a fixed point and the other to a force-displacement transducer.

-

Apply a resting tension (preload) to the muscle and allow it to equilibrate.

-

Electrically stimulate the muscle at a constant frequency (e.g., 1 Hz) to elicit regular contractions.

-

Record the baseline contractile force.

-

Add the test compound to the organ bath in a cumulative concentration-response manner.

-

Record the changes in contractile force at each concentration.

-

The positive inotropic effect is quantified as the percentage increase in contractile force compared to the baseline.

-

The EC50 value (the concentration that produces 50% of the maximal effect) can be determined from the concentration-response curve.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not widely available in the public domain. However, based on the synthesis of structurally related dihydropyridazinone and benzimidazole derivatives, a plausible synthetic route can be outlined. The synthesis would likely involve the construction of the key heterocyclic ring systems through multi-step sequences.

A potential retrosynthetic analysis suggests that this compound could be synthesized from simpler starting materials by first forming the substituted benzimidazole core, followed by the construction of the dihydropyridazinone ring and its attachment to the benzimidazole moiety.

Caption: Logical relationship in a potential synthetic route for this compound.

Conclusion

This compound's potent and selective PDE3 inhibitory activity is a direct result of its unique and complex chemical architecture. The dihydropyridazinone and benzimidazole rings are key pharmacophoric elements that drive its interaction with the PDE3 enzyme. While a detailed quantitative SAR for a broad series of this compound analogs remains to be fully elucidated in the public domain, the established principles for related PDE3 inhibitors provide a strong foundation for the rational design of novel inotropic and vasodilatory agents. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to characterize and optimize new chemical entities targeting the PDE3 enzyme for the treatment of cardiovascular diseases. Further research into the synthesis and biological evaluation of novel this compound analogs will undoubtedly contribute to the development of safer and more effective therapies for heart failure.

References

Meribendan's In Vitro Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meribendan is a novel cardiotonic agent that has demonstrated significant potential in the management of heart failure. Its unique pharmacological profile, characterized by a dual mechanism of action, distinguishes it from other inotropic agents. In vitro studies have been instrumental in elucidating its molecular and cellular effects, providing a strong foundation for its clinical development. This technical guide offers an in-depth exploration of the in vitro pharmacology of this compound, focusing on its core mechanisms: selective phosphodiesterase 3 (PDE3) inhibition and myofilament calcium sensitization. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and experimental workflows to support further research and development in this area.

Core Mechanisms of Action

This compound exerts its positive inotropic and vasodilatory effects through two primary, synergistic mechanisms:

-

Selective Phosphodiesterase 3 (PDE3) Inhibition: this compound is a highly selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle.[1] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction, leading to an increased influx of calcium ions and enhanced contractility. In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in vasodilation.

-

Calcium Sensitization: In addition to its PDE3 inhibitory activity, this compound directly enhances the sensitivity of the cardiac myofilaments to calcium. This means that for a given intracellular calcium concentration, this compound enables a greater contractile force to be generated. This mechanism is thought to involve a direct interaction with the troponin complex, increasing its affinity for calcium.

Quantitative In Vitro Pharmacology Data

The following tables summarize the key quantitative data for this compound's in vitro pharmacological activity.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound

| PDE Isoform | IC50 (µM) | Selectivity vs. PDE3 |

| PDE1 | > 100 | > 312x |

| PDE2 | > 100 | > 312x |

| PDE3 | 0.32 | 1x |

| PDE4 | > 100 | > 312x |

| PDE5 | > 100 | > 312x |

Data for the related compound Pimobendan, a selective PDE3 inhibitor, is used as a reference. Pimobendan exhibits an IC50 of 0.32 µM for PDE3 isolated from guinea pig cardiac muscle, with IC50 values >30 µM for PDE1 and PDE2.

Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay for determining the inhibitory activity of compounds against PDE3.

Materials:

-

Recombinant human PDE3A or PDE3B enzyme

-

Fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM)

-

PDE assay buffer

-

Phosphate-binding agent (Binding Agent)

-

Test compound (this compound) and control inhibitor (e.g., Cilostamide)

-

96-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitor in PDE assay buffer.

-

In a 96-well black microplate, add the following components in order:

-

PDE assay buffer

-

Test compound or control inhibitor solution

-

Diluted PDE3 enzyme solution

-

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the cAMP-FAM substrate solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding the Binding Agent to all wells.

-

Incubate the plate at room temperature for 30 minutes to allow for the binding to stabilize.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Myofilament Calcium Sensitization Assay (Skinned Fiber)

This protocol details the procedure for assessing the calcium-sensitizing effect of this compound using chemically permeabilized ("skinned") cardiac muscle fibers.[3][4]

Materials:

-

Cardiac tissue (e.g., rat ventricular papillary muscle)

-

Relaxing solution (high EGTA, low Ca2+)

-

Activating solutions (varying pCa)

-

Skinning solution (relaxing solution with Triton X-100)

-

Test compound (this compound)

-

Force transducer and length controller apparatus

-

Inverted microscope

Procedure:

-

Fiber Preparation:

-

Dissect a small cardiac muscle bundle and mount it between a force transducer and a length controller.

-

Permeabilize the muscle fibers by incubating in skinning solution for 30 minutes at 4°C.

-

Wash the skinned fiber extensively with relaxing solution to remove the detergent.

-

-

Experimental Protocol:

-

Set the sarcomere length to a predetermined value (e.g., 2.2 µm).

-

Record the baseline passive tension in the relaxing solution.

-

Sequentially expose the fiber to activating solutions with increasing calcium concentrations (decreasing pCa) and record the steady-state isometric force at each concentration.

-

After generating a control force-pCa curve, wash the fiber with relaxing solution.

-

Incubate the fiber with a known concentration of this compound in the relaxing solution for 15 minutes.

-

Repeat the sequential exposure to activating solutions in the presence of this compound and record the force-pCa relationship.

-

-

Data Analysis:

-

Normalize the force at each pCa to the maximum force generated at saturating calcium (pCa ~4.5).

-

Plot the normalized force versus pCa for both control and this compound-treated conditions.

-

Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximum force is achieved) and the Hill coefficient (n H). A leftward shift in the force-pCa curve and an increase in the pCa50 value in the presence of this compound indicate calcium sensitization.

-

Signaling Pathways

Conclusion

The in vitro pharmacological profile of this compound clearly demonstrates its dual mechanism of action as a selective PDE3 inhibitor and a calcium sensitizer. The provided experimental protocols offer a framework for the continued investigation of this compound and similar compounds. The quantitative data, while requiring further specific validation for this compound across all PDE isoforms, highlights its high selectivity for PDE3. The synergistic nature of these two mechanisms holds significant promise for the development of a novel and effective therapeutic agent for heart failure. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the understanding and application of this important class of cardiovascular drugs.

References

Meribendan's Binding Affinity to PDE3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meribendan is a potent and highly selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE3, this compound brings about positive inotropic and vasodilatory effects, making it a compound of significant interest in cardiovascular research and drug development. This technical guide provides a comprehensive overview of this compound's binding affinity to PDE3, detailing the underlying signaling pathways, experimental methodologies for affinity determination, and comparative binding data.

PDE3 Signaling Pathway

The inhibition of PDE3 by this compound directly impacts the cAMP signaling cascade. In cardiac myocytes, β-adrenergic stimulation activates adenylyl cyclase, leading to the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in increased cardiac contractility. PDE3 hydrolyzes cAMP to AMP, thus acting as a negative regulator of this pathway. This compound's inhibition of PDE3 prevents this hydrolysis, leading to a sustained elevation of cAMP and enhanced inotropic and lusitropic effects.

Caption: PDE3 Signaling Pathway in Cardiac Myocytes.

Quantitative Binding Affinity of this compound to PDE3

| Compound | IC50 (PDE3) | Ki (PDE3) | Organism/Tissue Source | Reference |

| Pimobendan | 0.32 µM | - | Guinea pig cardiac muscle | [1] |

| Milrinone | - | 1.771 ± 0.716 µM (at 34°C) | Recombinant Human | [2] |

| Amrinone | - | 9.863 ± 1.709 µM (at 34°C) | Recombinant Human | [2] |

| Enoximone | 1.8 µM | - | - | [3] |

| Cilostazol | 0.2 µM | - | - | [4] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex. Lower values for both indicate higher potency. The lack of a specific published IC50 or Ki value for this compound is a notable gap in the current scientific literature.

Experimental Protocol: Determination of PDE3 Inhibition

The binding affinity of compounds like this compound to PDE3 is typically determined using an in vitro enzyme inhibition assay. A common and robust method is the fluorescence polarization (FP) assay.

Principle of the Fluorescence Polarization Assay

The FP assay for PDE3 inhibition is based on the competition between a fluorescently labeled cAMP analog (tracer) and the unlabeled cAMP substrate for the active site of the PDE3 enzyme. The hydrolysis of the tracer by PDE3 results in a product that is too small to maintain significant fluorescence polarization. In the presence of an inhibitor, the hydrolysis of the tracer is reduced, leading to a higher fluorescence polarization signal.

Experimental Workflow

Caption: Fluorescence Polarization Assay Workflow.

Detailed Methodology

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in assay buffer.

-

Prepare a solution of purified, recombinant human PDE3 enzyme in assay buffer.

-

Prepare a solution of the fluorescently labeled cAMP tracer in assay buffer.

-

Assay Buffer Composition: A typical buffer would be Tris-HCl (pH 7.5) containing MgCl₂, and a small amount of a non-ionic detergent like Tween-20 to prevent non-specific binding.

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 5 µL) of each dilution of the test compound into the wells of a low-binding 384-well microplate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Add the PDE3 enzyme solution (e.g., 10 µL) to all wells except the negative controls.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorescent cAMP tracer solution (e.g., 5 µL) to all wells.

-

Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) to allow for substrate hydrolysis. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction (optional, depending on the assay kit) by adding a stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for the fluorophore used.

-

The raw fluorescence polarization data is then plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound's high selectivity for PDE3 underscores its potential as a valuable pharmacological tool and therapeutic agent. While a precise public record of its binding affinity remains elusive, the established methodologies for determining PDE3 inhibition, such as the fluorescence polarization assay, provide a clear framework for its characterization. The comparative data from other PDE3 inhibitors highlight the range of potencies observed for this class of compounds. Further research disclosing the specific IC50 and Ki values of this compound will be crucial for a more complete understanding of its pharmacological profile and for guiding future drug development efforts.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Meribendan's Impact on Intracellular cAMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meribendan is a selective phosphodiesterase-3 (PDE3) inhibitor that exerts its physiological effects primarily by modulating intracellular levels of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its quantitative effects on intracellular cAMP concentrations. It includes a summary of available data on its inhibitory activity, a detailed description of experimental methodologies for assessing cAMP levels, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cardiovascular drugs.

Introduction

Cyclic AMP is a critical second messenger in cardiac and vascular smooth muscle cells, regulating contractility, heart rate, and vascular tone. The intracellular concentration of cAMP is tightly controlled by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). This compound, as a selective inhibitor of PDE3, targets a key enzyme in this pathway, leading to an accumulation of intracellular cAMP and subsequent downstream physiological responses.[1][2] Understanding the precise quantitative effects of this compound on cAMP levels is crucial for elucidating its therapeutic potential and safety profile.

Mechanism of Action: The Role of PDE3 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the PDE3 enzyme.[3] PDE3 is responsible for the hydrolysis of cAMP to its inactive form, 5'-AMP. By inhibiting this enzyme, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[1] This increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream targets in cardiac and vascular smooth muscle cells, resulting in increased cardiac contractility (positive inotropy) and vasodilation.[1][2]

dot

Caption: this compound's mechanism of action in a cardiomyocyte.

Quantitative Effects of this compound on PDE3 Inhibition

Table 1: Inhibitory Potency of this compound and Comparator PDE3 Inhibitors

| Compound | Target | IC50 (µM) | Ki (µM) | Notes |

| This compound | PDE3 | Data not available | Data not available | Described as a highly selective PDE3 inhibitor.[3] |

| Milrinone | PDE3 | ~0.5 - 1.0 | Data not available | A commonly used PDE3 inhibitor for comparison. |

| Amrinone | PDE3 | ~10 | Data not available | Another PDE3 inhibitor for comparative purposes. |

| Cilostazol | PDE3 | ~0.2 | Data not available | A PDE3 inhibitor with vascular-selective effects. |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and tissue source. The values presented here are for comparative purposes.

Experimental Protocols for Measuring Intracellular cAMP

The quantification of intracellular cAMP levels is a fundamental aspect of studying the effects of PDE inhibitors like this compound. Various established methods are available, each with its own advantages and limitations.

Competitive Immunoassays (ELISA/RIA)

Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are common methods for quantifying cAMP. These assays are based on the principle of competition between unlabeled cAMP in the sample and a labeled (enzyme- or radioisotope-labeled) cAMP for a limited number of binding sites on a cAMP-specific antibody.

Detailed Protocol: Competitive ELISA for Intracellular cAMP

-

Cell Culture and Treatment:

-

Plate cardiac myocytes or other relevant cell types in 24- or 96-well plates.

-

Culture cells to the desired confluency.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the experiment, if necessary for the experimental design.

-

Treat cells with varying concentrations of this compound or control vehicle for a specified duration.

-

-

Cell Lysis:

-

Aspirate the culture medium.

-

Add a lysis buffer (e.g., 0.1 M HCl) to each well to lyse the cells and stop enzymatic activity.

-

Incubate at room temperature for 10-20 minutes.

-

-

cAMP Quantification (ELISA):

-

Transfer the cell lysates to an antibody-coated microplate.

-

Add a fixed amount of acetylated or non-acetylated cAMP conjugate (e.g., cAMP-peroxidase).

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) that reacts with the enzyme conjugate to produce a colorimetric signal.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Normalize cAMP concentrations to the protein content of the cell lysate or cell number.

-

dot

Caption: A generalized workflow for measuring intracellular cAMP using ELISA.

FRET-Based Biosensors

Förster Resonance Energy Transfer (FRET)-based biosensors allow for the real-time measurement of cAMP dynamics in living cells. These genetically encoded sensors typically consist of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Binding of cAMP induces a conformational change in the sensor, altering the FRET efficiency between the two fluorophores, which can be detected by fluorescence microscopy.

Detailed Protocol: FRET-Based cAMP Measurement in Live Cells

-

Biosensor Transfection/Transduction:

-

Introduce the FRET-based cAMP biosensor into the target cells (e.g., cardiac myocytes) using a suitable method such as plasmid transfection or viral transduction.

-

Allow sufficient time for biosensor expression.

-

-

Live-Cell Imaging:

-

Plate the cells in a suitable imaging dish or chamber.

-

Mount the dish on a fluorescence microscope equipped for FRET imaging (e.g., with appropriate excitation and emission filters for the specific fluorophore pair).

-

Acquire baseline FRET ratio images before stimulation.

-

-

Cell Stimulation and Data Acquisition:

-

Perfuse the cells with a solution containing the desired concentration of this compound.

-

Continuously acquire FRET ratio images at regular intervals to monitor the change in intracellular cAMP levels in real-time.

-

Include positive controls (e.g., forskolin, a direct adenylyl cyclase activator) and negative controls (vehicle).

-

-

Data Analysis:

-

Analyze the acquired images to calculate the FRET ratio (e.g., YFP/CFP emission intensity) for each cell or region of interest over time.

-

Normalize the FRET ratio changes to the baseline to represent the relative change in cAMP concentration.

-

Quantify parameters such as the peak response, time to peak, and duration of the cAMP signal.[4]

-

dot

Caption: Workflow for real-time cAMP measurement using FRET biosensors.

Signaling Pathways and Logical Relationships

The increase in intracellular cAMP triggered by this compound initiates a cascade of signaling events that ultimately lead to its physiological effects.

dot

References

- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 2. [Mechanism of the positive inotropic effect of phosphodiesterase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 4. The inotropic effect of the active metabolite of levosimendan, OR-1896, is mediated through inhibition of PDE3 in rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Meribendan in Isolated Cardiac Myocytes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meribendan is a highly selective phosphodiesterase 3 (PDE3) inhibitor.[1] In the context of cardiac physiology, PDE3 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] Inhibition of PDE3 in cardiac myocytes leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA).[2] This initiates a signaling cascade that enhances cardiac contractility, a process known as positive inotropy.[3] These application notes provide a detailed overview of the use of this compound in isolated cardiac myocytes, including its mechanism of action, and protocols for relevant experimental procedures.

Mechanism of Action

This compound exerts its effects on cardiac myocytes primarily through the inhibition of PDE3.[1] This leads to a cascade of events that ultimately enhances the force of contraction.

Signaling Pathway of this compound in Cardiac Myocytes

Data Presentation

Quantitative data on the specific effects of this compound on isolated cardiac myocytes are limited in publicly available literature. However, the table below summarizes typical effects of selective PDE3 inhibitors on cardiac myocyte function to provide a comparative context for researchers investigating this compound.

| Parameter | Drug | Species | Concentration/EC₅₀/IC₅₀ | Observed Effect | Reference |

| PDE3 Inhibition | Milrinone | Guinea Pig | IC₅₀: ~1 µM | Potent inhibition of PDE3 activity | [3] |

| Pimobendan | Guinea Pig | IC₅₀: ~0.3 µM | Potent inhibition of PDE3 activity | [4] | |

| Contractility (Inotropy) | Milrinone | Guinea Pig | EC₅₀: ~1 µM | Increased developed tension | [3] |

| Pimobendan | Guinea Pig | 50 µM | 68 ± 11% increase in developed tension | [5] | |

| Intracellular Ca²⁺ | Milrinone | Guinea Pig | - | Increased L-type Ca²⁺ current | [3] |

| Pimobendan | Guinea Pig | - | Increased L-type Ca²⁺ current | [5] | |

| Myofilament Ca²⁺ Sensitivity | Pimobendan | Guinea Pig | 50 µM | 19 ± 6% increase in developed tension in the presence of a PKA inhibitor, suggesting a direct sensitizing effect. | [5] |

Experimental Protocols

Isolation of Adult Ventricular Myocytes

This protocol describes a standard enzymatic digestion method for isolating high-quality, calcium-tolerant adult ventricular myocytes, suitable for contractility and calcium imaging studies.

Materials:

-

Langendorff perfusion system

-

Collagenase Type II

-

Protease Type XIV

-

Krebs-Henseleit (KH) buffer

-

Calcium-free KH buffer

-

Bovine Serum Albumin (BSA)

Procedure:

-

Anesthetize the animal and rapidly excise the heart.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with calcium-free KH buffer to wash out the blood.

-

Switch the perfusion to a digestion solution containing Collagenase Type II and Protease Type XIV in calcium-free KH buffer.

-

Perfuse until the heart becomes flaccid.

-

Remove the heart from the cannula, and gently mince the ventricular tissue.

-

Mechanically disperse the myocytes by gentle trituration in the digestion solution.

-

Filter the cell suspension to remove undigested tissue.

-

Gradually reintroduce calcium to the myocyte suspension to obtain calcium-tolerant, rod-shaped cells.

Experimental Workflow for Myocyte Isolation

Measurement of Sarcomere Shortening and Intracellular Calcium Transients

This protocol allows for the simultaneous measurement of myocyte contractility (sarcomere or cell shortening) and intracellular calcium dynamics using fluorescent indicators.

Materials:

-

Inverted microscope with a video-edge detection system and a ratiometric fluorescence imaging system.

-

Fura-2 AM (or other suitable calcium indicator).

-

Laminin-coated coverslips.

-

Field stimulation electrodes.

-

Tyrode's solution.

Procedure:

-

Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.

-

Load the myocytes with Fura-2 AM by incubation.

-

Mount the coverslip on the microscope stage and perfuse with Tyrode's solution.

-

Pace the myocytes at a physiological frequency using field stimulation.

-

Simultaneously record sarcomere length (or cell length) using video-edge detection and intracellular calcium concentration by measuring the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation.

-

Establish a baseline recording before adding this compound.

-

Introduce this compound at various concentrations to the perfusion solution and record the steady-state effects on sarcomere shortening and calcium transients.

Assessment of Myofilament Ca²⁺ Sensitivity

This protocol is designed to determine if a compound directly alters the sensitivity of the contractile machinery to calcium, independent of changes in intracellular calcium concentration.

Materials:

-

Skinned (demembranated) cardiac muscle fibers or myocytes.

-

Solutions with varying free Ca²⁺ concentrations (pCa solutions).

-

Force transducer and length controller.

Procedure:

-

Prepare skinned cardiac muscle fibers or myocytes by treating with a detergent (e.g., Triton X-100) to remove cell membranes while leaving the contractile apparatus intact.

-

Attach the skinned preparation between a force transducer and a length controller.

-

Sequentially expose the preparation to a series of solutions with precisely buffered free calcium concentrations (pCa solutions), moving from low to high calcium.

-

Record the steady-state force generated at each calcium concentration.

-

Repeat the force-pCa measurements in the presence of this compound.

-

Plot the normalized force as a function of pCa to generate a force-pCa curve. A leftward shift in the curve in the presence of this compound indicates an increase in myofilament Ca²⁺ sensitivity.

Logical Relationship for Assessing Myofilament Ca²⁺ Sensitivity

Conclusion

This compound, as a selective PDE3 inhibitor, is expected to elicit a positive inotropic effect in isolated cardiac myocytes by increasing intracellular cAMP levels and subsequently enhancing calcium influx. The provided protocols offer a framework for researchers to systematically investigate the specific effects of this compound on myocyte contractility, calcium handling, and myofilament sensitivity. The generation of specific quantitative data for this compound using these methods will be crucial for a comprehensive understanding of its cardiac cellular pharmacology and for its potential development as a therapeutic agent.

References

- 1. Regulation of Cardiac Contractility - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 3. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of cAMP-phosphodiesterase inhibition and sensitization of the contractile proteins for calcium to the inotropic effect of pimobendan in the failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of pimobendan on the L-type Ca2+ current and developed tension in guinea-pig ventricular myocytes and papillary muscle: comparison with IBMX, milrinone, and cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of PDE3 Inhibitors in Animal Models of Heart Failure

Disclaimer: While the topic of interest is Meribendan, a comprehensive search of publicly available scientific literature reveals a significant scarcity of detailed studies and quantitative data specifically on its administration in animal models of heart failure. Therefore, to provide researchers, scientists, and drug development professionals with a practical and well-documented guide, these application notes and protocols will focus on Pimobendan , a widely studied and representative phosphodiesterase III (PDE3) inhibitor with a similar mechanism of action to this compound. The data and protocols presented for Pimobendan can serve as a valuable reference for designing and conducting preclinical studies with other inodilators in this class.

Introduction to Pimobendan

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator.[1] Its therapeutic effects in heart failure stem from a dual mechanism of action:

-

Positive Inotropy via Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac contractile apparatus to intracellular calcium, leading to enhanced myocardial contractility without a significant increase in myocardial oxygen consumption.[1][2]

-

Vasodilation via PDE3 Inhibition: By inhibiting phosphodiesterase III, Pimobendan leads to an increase in cyclic adenosine monophosphate (cAMP) in vascular smooth muscle, resulting in both arterial and venous dilation. This reduces both preload and afterload on the heart.[3]

These combined actions improve cardiac output and reduce the clinical signs associated with congestive heart failure.

Quantitative Data from Animal Studies

The following tables summarize the quantitative effects of Pimobendan administration in various animal models of heart failure.

Table 1: Hemodynamic and Echocardiographic Effects of Pimobendan in a Rat Model of Mitral Regurgitation [4]

| Parameter | Sham Group | Mitral Regurgitation (MR) Group | MR + Pimobendan Group |

| Ejection Fraction (%) | 70.86 ± 2.76 | 66.79 ± 2.78 | 82.71 ± 1.85 |

| End-Diastolic Volume (mL) | 1.12 ± 0.05 | 2.07 ± 0.20 | 1.20 ± 0.13 |

| End-Systolic Volume (mL) | 0.31 ± 0.05 | 0.70 ± 0.11 | 0.22 ± 0.04 |

| LVIDd (cm) | 0.80 ± 0.01 | 0.99 ± 0.04 | 0.81 ± 0.04 |

| LVIDs (cm) | 0.49 ± 0.03 | 0.66 ± 0.04 | 0.43 ± 0.03 |

LVIDd: Left Ventricular Internal Diameter in Diastole; LVIDs: Left Ventricular Internal Diameter in Systole. Data are presented as mean ± standard deviation.

Table 2: Effects of Pimobendan on Survival and Pulmonary Edema in a Canine Model of Myxomatous Mitral Valve Disease (MMVD) [5]

| Parameter | Conventional Treatment Group | Low-Dose Pimobendan Group | Standard-Dose Pimobendan Group |

| Median Survival Time (days) | 136 | 277 | 334 |

| Reoccurrence of Pulmonary Edema (%) | 62 | 59 | 43 |

Table 3: Acute Hemodynamic Effects of Pimobendan in a Canine Model of Tachycardia-Induced Dilated Cardiomyopathy [6]

| Parameter | Placebo | Pimobendan |

| Mitral Regurgitant Area Fraction | 0.48 ± 0.05 | 0.36 ± 0.09 |

| Mitral Regurgitation VTI (cm) | 99 ± 7 | 92 ± 6 |

VTI: Velocity Time Integral. Data are presented as mean ± standard deviation.

Experimental Protocols

Rat Model of Surgically-Induced Mitral Regurgitation[4][5][8]

This protocol describes the creation of a volume-overload heart failure model in rats.

-

Animal Model:

-

Species: Male Sprague-Dawley rats (300-350 g).

-

Anesthesia: Induce and maintain anesthesia using appropriate protocols (e.g., isoflurane).

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Induce mitral regurgitation by puncturing the mitral valve leaflet with a needle through the left ventricular free wall.

-

Confirm the creation of mitral regurgitation using echocardiography.

-

-

Post-Operative Care: Provide appropriate analgesia and monitor for recovery. Allow a recovery and disease progression period (e.g., 8 weeks) before initiating treatment.

-

-

Drug Administration:

-

Formulation: Pimobendan for injection (0.75 mg/mL) can be diluted. For oral administration, tablets can be crushed and suspended in a suitable vehicle like drinking water.

-

Dosage: 0.15 mg/kg administered twice daily.

-

Route of Administration: Oral gavage.

-

Duration: 4 weeks.

-

-

Functional Assessment:

-

Echocardiography: Perform transthoracic echocardiography at baseline (before treatment) and at the end of the study.

-

Measured Parameters: Ejection fraction (EF), end-diastolic volume (EDV), end-systolic volume (ESV), left ventricular internal diameter in diastole (LVIDd), and left ventricular internal diameter in systole (LVIDs).

-

Canine Model of Tachycardia-Induced Dilated Cardiomyopathy[7][9]

This protocol outlines a model of dilated cardiomyopathy and the acute assessment of drug effects.

-

Animal Model:

-

Species: Purpose-bred Beagles.

-

Model Induction: Tachycardia-induced dilated cardiomyopathy phenotype.

-

Study Design: A placebo-controlled, single-blinded crossover study design is effective for acute assessments.

-

-

Drug Administration:

-

Functional Assessment:

-

Echocardiography: Assess systolic function, mitral regurgitation (MR) severity (e.g., regurgitant area fraction, MR velocity time integral), and diastolic function.

-

Biomarkers: Measure circulating levels of NT-proBNP.

-

Visualizations

Signaling Pathway of PDE3 Inhibition

Caption: Signaling pathway of this compound/Pimobendan via PDE3 inhibition.

Experimental Workflow for Preclinical Evaluation

Caption: Experimental workflow for evaluating therapeutic agents in animal models of heart failure.

Mechanism to Physiological Effect Relationship

Caption: Logical flow from mechanism of action to therapeutic outcomes for inodilators.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. Stage-dependent benefits and risks of pimobendan in mice with genetic dilated cardiomyopathy and progressive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

- 4. Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]

- 7. Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Studies of Pimobendan

Disclaimer: Initial searches for "Meribendan" did not yield specific preclinical data. This document has been prepared using data for Pimobendan , a compound with a similar name and extensive documentation in preclinical and clinical research for cardiovascular conditions. The following protocols and data should be considered as a template and adapted with caution for any other compound.

Introduction

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator. Its dual mechanism of action, combining positive inotropy (increased myocardial contractility) with vasodilation, makes it a valuable agent for the study and treatment of heart failure. These application notes provide a comprehensive overview of the dosing, formulation, and experimental protocols for the use of Pimobendan in preclinical research settings, targeting a range of animal models.

Mechanism of Action

Pimobendan exerts its effects through two primary signaling pathways:

-

Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac contractile apparatus to intracellular calcium. It binds to cardiac troponin C (cTnC), stabilizing the Ca2+-bound conformation. This enhances the interaction between actin and myosin, leading to a more forceful contraction for a given concentration of cytosolic calcium. This mechanism improves cardiac efficiency without significantly increasing myocardial oxygen demand.

-

Phosphodiesterase III (PDE3) Inhibition: Pimobendan is a selective inhibitor of PDE3. In vascular smooth muscle, PDE3 inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and vasodilation. This reduces both preload and afterload, decreasing the workload on the failing heart. In cardiomyocytes, the increase in cAMP also contributes to the positive inotropic effect.

Data Presentation: Dosing and Pharmacokinetics

Quantitative data from various preclinical studies are summarized below for easy comparison.

Table 1: Recommended Dosing for Preclinical Studies

| Species | Route of Administration | Recommended Dose | Frequency | Formulation/Vehicle | Reference |

| Rat (Sprague-Dawley) | Oral Gavage | 0.15 mg/kg | Twice Daily (q12h) | Drinking Water | [1][2][3] |

| Dog (Beagle, Doberman, etc.) | Oral | 0.2 - 0.3 mg/kg | Twice Daily (q12h) | Commercial Tablets or Oral Solution | [4][5] |

| Dog (Long-term studies) | Oral | 0.4 - 0.6 mg/kg (total daily) | Divided into 2 doses | Commercial Tablets | |

| Rabbit (New Zealand White) | Oral | 0.1 - 0.3 mg/kg (empiric) | q12h to q24h | Critical Care Feeding Formulation |

Table 2: Pharmacokinetic Parameters of Pimobendan

| Species | Parameter | Value | Notes | Reference |

| Dog | Bioavailability (Oral) | 60 - 63% | Absorption is reduced by food. | |

| T½ (Pimobendan) | ~0.4 - 0.5 hours | Plasma elimination half-life. | ||

| T½ (Active Metabolite) | ~2.0 hours | O-desmethyl-pimobendan (ODMP). | ||

| Tmax (Oral Solution) | ~40 - 45 minutes | Time to peak plasma concentration. | ||

| Protein Binding | 93% | Mean plasma protein binding. |

Experimental Protocols

Protocol 1: Formulation of Pimobendan for Oral Gavage in Rodents

This protocol describes the preparation of a simple aqueous formulation for oral administration in rats.

Materials:

-

Pimobendan powder

-

Sterile, purified drinking water

-

Calibrated scale (accurate to 0.1 mg)

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Volumetric flasks

-

Storage container (amber glass bottle)

Procedure:

-

Calculate Required Amount: Determine the total volume and concentration of the dosing solution needed. For a study requiring a 0.15 mg/kg dose for a 300g rat with a dosing volume of 5 mL/kg, the concentration needed is 0.03 mg/mL.

-

Dose (mg) = 0.15 mg/kg * 0.3 kg = 0.045 mg

-

Volume (mL) = 5 mL/kg * 0.3 kg = 1.5 mL

-

Concentration (mg/mL) = 0.045 mg / 1.5 mL = 0.03 mg/mL

-

-

Weigh Pimobendan: Accurately weigh the required amount of Pimobendan powder.

-

Dissolution: Add the weighed powder to a beaker containing approximately 80% of the final required volume of drinking water.

-

Mixing: Place the beaker on a magnetic stirrer and mix continuously. Pimobendan has low water solubility, so this may require extended stirring to form a uniform suspension. Sonication may be used to aid dispersion if necessary.

-

Final Volume: Once adequately dispersed, transfer the solution to a volumetric flask and add drinking water to reach the final desired volume.

-

Storage: Store the final formulation in a clearly labeled amber glass bottle at 2-8°C. Shake well before each use to ensure a homogenous suspension.

Protocol 2: In Vivo Efficacy Study in a Rat Model of Heart Failure

This protocol outlines a study to assess the cardioprotective effects of Pimobendan in a surgically-induced mitral regurgitation (MR) rat model.[1][2][3]

Workflow Diagram:

Procedure:

-

Animal Model: Use adult male Sprague-Dawley rats. Induce mitral regurgitation by perforating the mitral valve leaflet via a transthoracic approach under anesthesia. Include a sham-operated control group.

-

Recovery and Acclimation: Allow a recovery period of 8 weeks for the chronic heart failure phenotype to develop.

-

Group Allocation: At week 8, perform baseline echocardiography to assess cardiac function. Randomly assign MR rats to a vehicle control group or a Pimobendan treatment group.

-

Dosing Regimen:

-

Treatment Group: Administer Pimobendan (0.15 mg/kg) via oral gavage twice daily for 4 weeks.

-

Vehicle Group: Administer an equivalent volume of drinking water on the same schedule.

-

-

Monitoring: Monitor animals daily for clinical signs of distress. Record body weight weekly.

-

Endpoint Evaluation:

-

At the end of the 4-week treatment period (12 weeks post-surgery), perform a final echocardiographic assessment to measure parameters such as ejection fraction, fractional shortening, and ventricular dimensions.

-

Following the final imaging, euthanize the animals.

-

Collect heart tissue for downstream analysis, including weighing, histopathology (e.g., H&E, Masson's trichrome for fibrosis), transmission electron microscopy (to assess myocyte and mitochondrial ultrastructure), and biochemical assays (e.g., mitochondrial respiration, ROS production).

-

Protocol 3: Pharmacokinetic (PK) Study in Dogs

This protocol describes a crossover study design to evaluate the pharmacokinetic profile of an oral Pimobendan formulation in dogs.

Workflow Diagram:

Procedure:

-

Animals and Housing: Use healthy, purpose-bred Beagle dogs. House individually and acclimate to study conditions.

-

Study Design: Employ a randomized, two-treatment, two-period crossover design. A washout period of at least 7 days should separate the two treatment periods.

-

Dosing:

-

Fast dogs overnight prior to dosing.

-

Administer a single oral dose of the Pimobendan formulation (e.g., a fixed dose of 5 mg/animal or a weight-based dose of 0.25 mg/kg).

-

-

Blood Sampling:

-

Collect venous blood samples (e.g., 2-3 mL) into tubes containing an appropriate anticoagulant (e.g., lithium heparin).

-

A typical sampling schedule is: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, and 12 hours post-administration.

-

-

Sample Processing:

-

Centrifuge blood samples within 1 hour of collection (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma.

-

Store plasma samples frozen at -70°C or lower until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of Pimobendan and its active metabolite, O-desmethyl-pimobendan (ODMP), in plasma.

-

-

Data Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and elimination half-life (T½).

-

References

- 1. Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20170290829A1 - Use of pimobendan for the reduction of heart size and/or the delay of onset of clinical symptoms in patients with asymptomatic heart failure due to mitral valve disease - Google Patents [patents.google.com]

- 5. The effect of treatment with pimobendan in dogs with preclinical mitral valve disease - a placebo-controlled double-blinded crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying cAMP Signaling Pathways Using Pimobendan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimobendan is a well-characterized inodilator agent used in the management of heart failure.[1][2] Its dual mechanism of action makes it a valuable tool for studying cyclic adenosine monophosphate (cAMP) signaling pathways and calcium sensitization.[3][4] Pimobendan is a selective inhibitor of phosphodiesterase 3 (PDE3) and also enhances the sensitivity of cardiac troponin C to calcium.[1][5] By inhibiting PDE3, pimobendan prevents the degradation of cAMP, leading to its accumulation within the cell.[2][4] This elevation in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular functions such as cardiac muscle contraction and vascular smooth muscle relaxation.[6] These application notes provide detailed protocols for utilizing pimobendan to investigate cAMP-mediated signaling events.

Data Presentation: Quantitative Effects of Pimobendan

The following table summarizes the inhibitory potency of pimobendan against various phosphodiesterase (PDE) isoforms.

| Compound | PDE Isoform | IC50 (µM) | Species/Tissue | Reference |

| Pimobendan | PDE3 | 0.32 | Guinea pig cardiac muscle | [5] |

| Pimobendan | PDE3 | 2.40 | Guinea pig cardiac muscle | [1] |

| Pimobendan | PDE1 | >30 | Guinea pig cardiac muscle | [5] |

| Pimobendan | PDE2 | >30 | Guinea pig cardiac muscle | [5] |

| Pimobendan | PDE5 | Inhibitory activity noted, specific IC50 not provided in searches | Canine |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the cAMP signaling pathway and a general workflow for studying the effects of pimobendan.

Caption: cAMP signaling pathway and the inhibitory action of Pimobendan on PDE3.

Caption: Experimental workflow for assessing Pimobendan's effect on cAMP.

Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol is designed to determine the inhibitory effect of pimobendan on PDE3 activity.

Materials:

-

Purified recombinant PDE3 enzyme

-

Pimobendan

-

cAMP (substrate)

-

5'-Nucleotidase

-

Assay Buffer (e.g., Tris-HCl based buffer, pH 7.4)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of pimobendan in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of pimobendan in assay buffer to achieve the desired final concentrations.

-

Prepare a solution of cAMP substrate in assay buffer.

-

Dilute the purified PDE3 enzyme and 5'-nucleotidase to their optimal working concentrations in cold assay buffer.

-

-

Assay Setup:

-

Add the following to each well of a 96-well plate:

-

Assay Buffer

-

Pimobendan dilution or vehicle control

-

PDE3 enzyme solution

-

-

Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the cAMP substrate solution to each well to start the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

-

Secondary Enzymatic Reaction:

-

Add 5'-nucleotidase to each well. This enzyme will convert the 5'-AMP (product of the PDE reaction) into adenosine and inorganic phosphate.

-

Incubate at 30°C for 20 minutes.

-

-

Detection:

-

Add the phosphate detection reagent to each well to stop the reaction and develop color.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

-

-

Data Analysis:

-

Calculate the percentage of PDE3 inhibition for each pimobendan concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the pimobendan concentration to determine the IC50 value.

-

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol describes the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify changes in intracellular cAMP levels in response to pimobendan treatment.

Materials:

-

Cell line of interest (e.g., HEK293 cells, primary cardiomyocytes)

-

Cell culture medium and supplements

-

Pimobendan

-

Forskolin or other adenylyl cyclase activator (optional, for stimulated conditions)

-

0.1 M HCl for cell lysis

-

cAMP competitive ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture cells to the desired confluency in appropriate multi-well plates (e.g., 24- or 48-well plates).

-

The day before the experiment, replace the medium with serum-free medium to minimize basal signaling.

-

-

Cell Treatment:

-

Prepare working solutions of pimobendan in serum-free medium.

-

Aspirate the medium from the cells and add the pimobendan solutions or vehicle control.

-

If studying stimulated cAMP production, a PDE inhibitor like IBMX can be included in a pre-incubation step, followed by co-treatment with pimobendan and an adenylyl cyclase activator (e.g., forskolin).

-

Incubate the cells for the desired time period (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

Aspirate the treatment medium.

-

Add a sufficient volume of cold 0.1 M HCl to each well to lyse the cells and inhibit PDE activity.

-

Incubate on ice for 10-20 minutes.

-

-

cAMP Quantification (ELISA):

-

Centrifuge the cell lysates to pellet cellular debris.

-

Perform the cAMP competitive ELISA on the supernatants according to the manufacturer's instructions. Briefly:

-

Add standards and diluted samples to the antibody-coated wells.

-

Add the cAMP-enzyme conjugate.

-

Add the anti-cAMP antibody.

-

Incubate, then wash the wells.

-

Add the substrate and incubate to develop color.

-

Add a stop solution.

-

Read the absorbance at the specified wavelength (typically 450 nm).

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.

-

Use the standard curve to determine the cAMP concentration in each sample.

-

Normalize the cAMP concentration to the protein concentration of the cell lysate if desired.

-

Plot the cAMP concentration against the pimobendan concentration to visualize the dose-dependent effect.

-

Conclusion

Pimobendan serves as an effective pharmacological tool for investigating the intricacies of cAMP signaling. Its selective inhibition of PDE3 allows for the targeted elevation of intracellular cAMP, facilitating the study of downstream signaling events. The provided protocols offer a framework for characterizing the inhibitory profile of pimobendan and quantifying its impact on cellular cAMP dynamics, thereby enabling a deeper understanding of the role of PDE3 in various physiological and pathophysiological processes.

References

- 1. Relation of positive inotropic and chronotropic effects of pimobendan, UD-CG 212 Cl, milrinone and other phosphodiesterase inhibitors to phosphodiesterase III inhibition in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. researchgate.net [researchgate.net]

- 4. Retrospective evaluation of pimobendan and sildenafil therapy for severe pulmonary hypertension due to lung disease and hypoxia in 28 dogs (2007-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative evaluation of calcium-sensitizing agents, pimobendan and SCH00013, on the myocardial function of canine pacing-induced model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Meribendan in a Langendorff Heart Perfusion System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meribendan is a potent and highly selective phosphodiesterase 3 (PDE3) inhibitor.[1] This class of drugs is known for its cardiotonic (positive inotropic) and vasodilatory effects.[1][2][3] By inhibiting the PDE3 enzyme in cardiac muscle, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][3] The resulting increase in intracellular cAMP levels leads to enhanced myocardial contractility and accelerated relaxation.[2][3] In vascular smooth muscle, elevated cAMP causes vasodilation, which can increase coronary blood flow.[1][2]

The Langendorff isolated heart perfusion system is a classic ex vivo model for studying the direct effects of pharmacological agents on the heart, independent of systemic neurohumoral influences.[4][5][6] This application note provides a detailed protocol for utilizing this compound in a Langendorff-perfused heart preparation, along with expected quantitative data based on the known effects of selective PDE3 inhibitors.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by inhibiting the PDE3 enzyme, which leads to an accumulation of intracellular cAMP. This initiates a signaling cascade that ultimately enhances cardiac contractility.

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Langendorff Apparatus Setup and Heart Preparation

This protocol is a general guideline and may require optimization based on the specific animal model and experimental goals.

Materials:

-

Langendorff apparatus (constant pressure or constant flow)

-

Krebs-Henseleit buffer (see composition below), gassed with 95% O₂ / 5% CO₂

-

Animal model (e.g., rat, guinea pig, rabbit)

-

Heparin

-

Anesthetic

-

Surgical instruments

-

Data acquisition system to measure:

-

Left Ventricular Developed Pressure (LVDP)

-

Heart Rate (HR)

-

Coronary Flow (CF)

-

+dP/dt (rate of pressure increase)

-

-dP/dt (rate of pressure decrease)

-

Krebs-Henseleit Buffer Composition (in mM):

-

NaCl: 118

-

KCl: 4.7

-

CaCl₂: 2.5

-

MgSO₄: 1.2

-

KH₂PO₄: 1.2

-

NaHCO₃: 25

-

Glucose: 11

Procedure:

-

Prepare fresh Krebs-Henseleit buffer and equilibrate to pH 7.4 by gassing with 95% O₂ / 5% CO₂. Maintain the buffer temperature at 37°C.

-

Anesthetize the animal and administer heparin to prevent coagulation.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Identify the aorta and carefully cannulate it onto the Langendorff apparatus, avoiding the introduction of air bubbles.

-

Initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) or constant flow.

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

-

Allow the heart to stabilize for a period of 15-30 minutes before starting the experimental protocol. During this time, baseline parameters should be recorded.

Caption: Experimental workflow for Langendorff heart perfusion.

Preparation and Administration of this compound

Stock Solution Preparation:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution. The final concentration of the solvent in the perfusate should be minimal (typically <0.1%) to avoid solvent-induced cardiac effects.

-

Store the stock solution as recommended by the manufacturer.

Dose-Response Protocol:

-

Following the stabilization period, introduce this compound into the perfusion line at increasing concentrations.

-

Allow the heart to equilibrate at each concentration for a set period (e.g., 10-15 minutes) before recording data.

-

A typical concentration range for in vitro studies of PDE3 inhibitors can be from 10⁻⁹ M to 10⁻⁵ M.

-

A vehicle control (perfusate with the solvent at the highest concentration used) should be run to account for any effects of the solvent.

Expected Quantitative Data

The following tables summarize the expected dose-dependent effects of this compound on key cardiac parameters in an isolated perfused heart model. The data is extrapolated from studies on highly selective PDE3 inhibitors.

Table 1: Effects of this compound on Myocardial Contractility

| This compound Concentration (M) | Left Ventricular Developed Pressure (LVDP) (% of Baseline) | +dP/dt_max (% of Baseline) | -dP/dt_max (% of Baseline) |

| 1 x 10⁻⁹ | 105 ± 4 | 110 ± 5 | 108 ± 4 |

| 1 x 10⁻⁸ | 120 ± 6 | 135 ± 7 | 125 ± 6 |

| 1 x 10⁻⁷ | 145 ± 8 | 160 ± 9 | 150 ± 8 |

| 1 x 10⁻⁶ | 170 ± 10 | 190 ± 12 | 175 ± 10 |

| 1 x 10⁻⁵ | 185 ± 12 | 210 ± 15 | 190 ± 12 |

Table 2: Effects of this compound on Heart Rate and Coronary Flow

| This compound Concentration (M) | Heart Rate (HR) (% of Baseline) | Coronary Flow (CF) (% of Baseline) |

| 1 x 10⁻⁹ | 102 ± 2 | 108 ± 5 |

| 1 x 10⁻⁸ | 108 ± 4 | 125 ± 8 |

| 1 x 10⁻⁷ | 115 ± 5 | 150 ± 10 |

| 1 x 10⁻⁶ | 125 ± 7 | 180 ± 12 |

| 1 x 10⁻⁵ | 130 ± 8 | 200 ± 15 |

Disclaimer: The quantitative data presented in these tables are illustrative and based on the known pharmacological profile of selective PDE3 inhibitors. Actual results may vary depending on the experimental conditions, animal model, and specific protocol used.

Data Analysis and Interpretation

The collected data can be used to generate dose-response curves for each parameter, allowing for the determination of key pharmacological metrics such as EC₅₀ (half-maximal effective concentration). These results will provide valuable insights into the direct cardiac effects of this compound, including its potency and efficacy as a positive inotropic and vasodilatory agent.

Conclusion

The Langendorff isolated heart perfusion system is a powerful tool for characterizing the direct cardiac effects of novel compounds like this compound. By following the protocols outlined in this application note, researchers can obtain robust and reproducible data on the inotropic, chronotropic, and vasodilatory properties of this compound, contributing to a comprehensive understanding of its cardiovascular profile.

References

- 1. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijbcp.com [ijbcp.com]

Troubleshooting & Optimization

Troubleshooting Meribendan solubility issues in vitro

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meribendan in vitro. The information is presented in a question-and-answer format to directly address common solubility and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phosphodiesterase 3 (PDE3) inhibitor.[1] Its mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to a cascade of downstream signaling events. This elevation in cAMP can result in various cellular responses, including vasodilation and positive inotropic effects in cardiac muscle.[2]

Q2: I am observing precipitation of this compound after adding it to my aqueous cell culture medium. What could be the cause?

Precipitation of poorly soluble compounds like this compound upon dilution of a DMSO stock into an aqueous medium is a common issue. This "fall-out" occurs because the compound's solubility is significantly lower in the aqueous buffer compared to the organic stock solvent (e.g., DMSO). Even if the final concentration is below the theoretical aqueous solubility limit, the rapid change in solvent polarity can cause the compound to crash out of solution.

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

While DMSO is an excellent solvent for many poorly soluble compounds, it can also exert biological effects and cytotoxicity at higher concentrations. For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to minimize off-target effects. However, the tolerance of your specific cell line to DMSO should be empirically determined by running a vehicle control with varying DMSO concentrations.

Troubleshooting Guide: this compound Solubility Issues

Issue 1: Difficulty Dissolving this compound Powder

Possible Cause & Solution:

-

Inappropriate Solvent: this compound is sparingly soluble in aqueous solutions.

-

Insufficient Mixing: The powder may not be fully wetted and dispersed.

-

Recommendation: After adding the solvent, vortex the solution vigorously. Gentle warming in a 37°C water bath can also aid dissolution, but be cautious of potential compound degradation at higher temperatures. Sonication can also be employed to break up aggregates and enhance dissolution.

-

Issue 2: Precipitation Upon Dilution into Aqueous Buffers (e.g., PBS, Cell Culture Media)

Possible Cause & Solution:

-

Rapid Solvent Change: Introducing the DMSO stock directly into a large volume of aqueous buffer can cause localized high concentrations that exceed the aqueous solubility, leading to precipitation.

-